

Dactolisib pharmacokinetics absorption distribution metabolism

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Compound Focus: Dactolisib

CAS No.: 915019-65-7

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Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters of **Dactolisib** observed in clinical trials.

Parameter	Findings & Values	Study Context
Absorption & Oral Bioavailability	Dose-proportional increases in C _{max} and AUC ₀₋₂₄ ; high inter-individual variability; low oral bioavailability noted [1] [2].	Phase Ib in advanced solid tumors [1] [2].
Dose-Proportionality Range	200 mg to 800 mg, administered once daily [2].	Phase Ib in advanced solid tumors [2].
Recommended Phase II Dose (RP2D)	300 mg , taken twice daily (BID) [3].	Phase I in relapsed/refractory acute leukemia [3].
Drug-Drug Interaction	Significantly increased everolimus C _{max} and AUC ₀₋₂₄ ; decreased everolimus clearance to 13.41 L/h [1] [2].	Phase Ib combo trial with everolimus [1] [2].

Experimental Protocols from Clinical Studies

Here are the methodologies used in key clinical trials to generate the pharmacokinetic data.

Phase I Study in Acute Leukemia

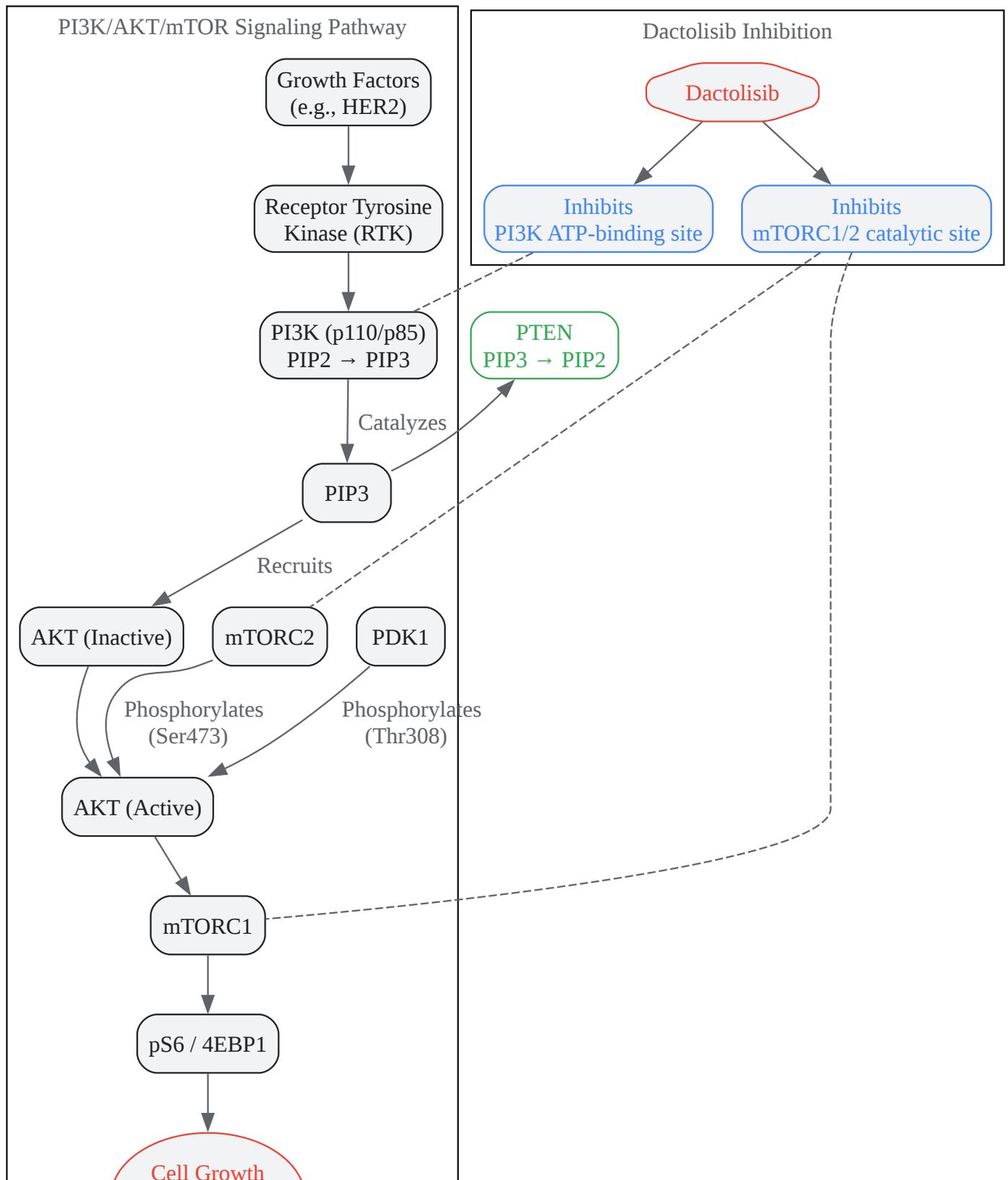
- **Objective:** To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of **Dactolisib** in patients with relapsed or refractory acute leukemia [3].
- **Dosing Schedule:** **Dactolisib** was administered orally at 300 mg or 400 mg, twice daily (BID), in 28-day cycles [3].
- **Response Assessment:** Tumor response was assessed at the end of Cycle 1 (Day 29) and after every subsequent cycle [3].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** The study included analysis of BEZ235 plasma levels and its pharmacodynamic effects by measuring the phosphorylation of downstream pathway targets like AKT, S6, and 4EBP1 [3].

Phase Ib Study in Advanced Solid Tumors (Combination with Everolimus)

- **Objective:** To evaluate the safety, tolerability, and pharmacokinetics of **Dactolisib** in combination with everolimus in patients with advanced solid tumors [2].
- **Dosing Schedule:** **Dactolisib** was administered orally once daily at escalating doses of 200 mg, 400 mg, and 800 mg, along with a fixed 2.5 mg daily dose of everolimus in 28-day cycles [2].
- **Pharmacokinetic Sampling:** Blood samples for pharmacokinetic analysis were collected pre-dose and at multiple time points post-dose (1, 2, 4, 6, 8, and 24 hours) [2].
- **Bioanalytical Method:** Concentrations of both **Dactolisib** and everolimus in patient plasma were determined using validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods [2].

Mechanism of Action and Signaling Pathway

Dactolisib is a dual ATP-competitive inhibitor that simultaneously targets Class I PI3K and mTOR complexes 1 and 2 (mTORC1/2) [4] [3]. The following diagram illustrates the signaling pathway it inhibits.





Proliferation
Survival

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Dactolisib inhibits the PI3K/AKT/mTOR pathway by targeting PI3K and mTORC1/2.

Key Insights and Data Gaps

- **Clinical Development Status:** The available data comes from early-phase trials. The development of **Dactolisib** in several contexts, such as metastatic castration-resistant prostate cancer, was discontinued due to a challenging safety profile and poor tolerability [5].
- **Significant Data Gaps:** The search results do not provide specific details on several core ADME parameters, including **volume of distribution, protein binding, metabolic routes, half-life, and clearance**. The metabolism and excretion pathways of **Dactolisib** remain uncharacterized in the public sources accessed [6].
- **Focus on Clinical PK:** The existing data primarily describes macroscopic clinical pharmacokinetics (like exposure and variability) rather than the fundamental physiological processes of absorption, distribution, and elimination.

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